2-[Bis(diphenylphosphino)methyl]pyridine
Overview
Description
2-[Bis(diphenylphosphanyl)methyl]pyridine is an organic compound with the molecular formula C30H25NP2 . It has an average mass of 461.474 Da and a monoisotopic mass of 461.146210 Da . This compound is also known by other names such as 2-[Bis(diphenylphosphino)methyl]pyridine and 2-pyridylbis(diphenylphosphino)methane .
Molecular Structure Analysis
The molecular structure of 2-[Bis(diphenylphosphanyl)methyl]pyridine consists of a pyridine ring with a bis(diphenylphosphanyl)methyl group attached to one of the carbon atoms . The compound has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 7 freely rotating bonds .Physical and Chemical Properties Analysis
2-[Bis(diphenylphosphanyl)methyl]pyridine has a boiling point of 587.6±50.0 °C at 760 mmHg and a flash point of 309.1±30.1 °C . Its vapor pressure is 0.0±1.6 mmHg at 25°C, and the enthalpy of vaporization is 84.5±3.0 kJ/mol . The compound has an ACD/LogP value of 9.05 .Scientific Research Applications
Supramolecular Complex Formation
2-[Bis(diphenylphosphanyl)methyl]pyridine (DPP) is involved in the formation of supramolecular complexes, such as in the case of bis{μ-N-[(diphenylphosphanyl)methyl]pyridin-4-amine-κ(2)N(1):P}disilver bis(perchlorate) acetonitrile monosolvate. These complexes demonstrate unique cationic constructions and geometries, influenced by the templating anions that direct their self-assembly, resulting in varied supramolecular structures (Liang et al., 2014).
In Organometallic Chemistry
DPP ligand is significant in organometallic chemistry, particularly in forming complexes with metals like osmium and palladium. These complexes exhibit unique properties like emission wavelengths and catalytic activities. For example, osmium complexes with DPP show consistent emission despite structural differences, indicating its role in influencing the electronic properties of these complexes (Carlson et al., 2008).
Catalysis Applications
The use of DPP as a ligand in palladium-catalyzed C-N coupling reactions has been observed to be highly effective. This ligand contributes to good to excellent yields in these reactions, demonstrating its utility in catalytic applications (Nadri et al., 2014).
Chelating Properties
DPP exhibits chelating properties towards f-element ions, as seen in its coordination chemistry with ions like Pr(III), Tb(III), Yb(III), and Th(IV). This highlights its potential in developing complexes with specific geometric and electronic structures (Rapko et al., 1993).
Photophysical Study
In photophysical studies, complexes involving DPP ligands, such as copper iodide complexes, have shown rich photoluminescent properties. These properties vary in emission color and quantum yield, making them significant in the study of light-emitting materials (Wei et al., 2014).
Mechanism of Action
Target of Action
Phosphine ligands like this compound are known to bind to transition metals, forming stable complexes .
Mode of Action
2-[Bis(diphenylphosphanyl)methyl]pyridine, as a phosphine ligand, can form coordination complexes with transition metals . The phosphorus atoms in the compound provide electron pairs for bonding with the metal atom, resulting in a stable complex .
Biochemical Pathways
The formed complexes can be involved in various catalytic reactions, impacting multiple biochemical pathways .
Result of Action
The compound’s ability to form stable complexes with transition metals can influence various catalytic reactions at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[Bis(diphenylphosphanyl)methyl]pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The compound’s interaction with its targets and its efficacy can also be influenced by factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-[Bis(diphenylphosphanyl)methyl]pyridine vary with different dosages in animal models .
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and affect its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[diphenylphosphanyl(pyridin-2-yl)methyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NP2/c1-5-15-25(16-6-1)32(26-17-7-2-8-18-26)30(29-23-13-14-24-31-29)33(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQTXVSGUZHCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(C3=CC=CC=N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572390 | |
Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-55-2 | |
Record name | 2-[Bis(diphenylphosphanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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